H-Thr(tBu)-OH (O-tert-butyl-L-threonine, CAS 4378-13-6) is a critical amino acid building block featuring a free N-terminus and a tert-butyl-protected secondary hydroxyl side chain [1]. In procurement and process design, it serves as an essential intermediate for synthesizing custom N-derivatized threonine building blocks, specialized peptidomimetics, and N-terminal residues in solid-phase peptide synthesis (SPPS) . By isolating the reactivity to the primary amine and carboxylic acid, this compound allows for precise, orthogonal modifications—such as the direct attachment of fluorophores, chelators, or non-standard protecting groups—without the interference of side-chain esterification [1].
Substituting H-Thr(tBu)-OH with unprotected L-threonine (H-Thr-OH) or alternative protected forms like H-Thr(Bzl)-OH introduces severe process liabilities. Using unprotected threonine during carboxyl activation leads to rampant O-acylation at the secondary hydroxyl, generating branched or esterified byproducts that drastically reduce overall yield and complicate downstream HPLC purification [1]. Conversely, utilizing benzyl (Bzl) protection necessitates hazardous anhydrous HF or incompatible catalytic hydrogenation for final deprotection [2]. Furthermore, attempting to use the standard Fmoc-Thr(tBu)-OH for custom N-terminal tagging requires an additional base-catalyzed Fmoc deprotection step, which adds process time, consumes expensive reagents, and can degrade base-sensitive payloads [3].
During peptide bond formation, the secondary hydroxyl group of threonine is highly susceptible to unwanted esterification. Comparative synthesis models show that using unprotected H-Thr-OH during standard DIC/HOBt or HATU coupling can result in 15–30% O-acylated byproducts [1]. By utilizing H-Thr(tBu)-OH, the bulky tert-butyl ether completely shields the oxygen, reducing O-acylation to <0.5% and ensuring linear peptide fidelity [2].
| Evidence Dimension | O-acylated byproduct formation |
| Target Compound Data | <0.5% byproduct |
| Comparator Or Baseline | H-Thr-OH (15–30% byproduct) |
| Quantified Difference | >30-fold reduction in side-chain esterification |
| Conditions | Standard DIC/HOBt or HATU coupling in DMF at room temperature |
Eliminating O-acylation directly translates to higher crude purity, reducing the need for exhaustive preparative HPLC and maximizing the yield of the target sequence.
The selection of side-chain protecting groups dictates the final cleavage conditions of the peptide. H-Thr(tBu)-OH is fully deprotected using standard 90–95% Trifluoroacetic acid (TFA) at room temperature within 1 to 2 hours . In contrast, the benzyl-protected analog, H-Thr(Bzl)-OH, requires highly toxic and corrosive anhydrous hydrogen fluoride (HF) at 0 °C or catalytic hydrogenation, which is incompatible with sulfur-containing residues like cysteine or methionine [1].
| Evidence Dimension | Final deprotection conditions |
| Target Compound Data | 90–95% TFA, 1–2 hours, Room Temperature |
| Comparator Or Baseline | H-Thr(Bzl)-OH (Anhydrous HF or H2/Pd-C) |
| Quantified Difference | Elimination of highly toxic HF gas / heavy metal catalysts |
| Conditions | Final global deprotection in solid-phase peptide synthesis (SPPS) |
TFA-based deprotection allows for safer, standard laboratory workflows and broader compatibility with complex, multi-residue peptide sequences.
When synthesizing custom N-capped building blocks, using a free-amine precursor is highly efficient. H-Thr(tBu)-OH allows for direct, one-step conjugation with activated esters or tags, often achieving >90% yield [1]. Substituting with Fmoc-Thr(tBu)-OH requires a prior 20% piperidine deprotection step, which not only adds a unit operation but can also reduce overall yield by 10–15% due to incomplete deprotection or side reactions with base-sensitive moieties [2].
| Evidence Dimension | Synthesis steps and yield for N-derivatization |
| Target Compound Data | 1 step, >90% yield |
| Comparator Or Baseline | Fmoc-Thr(tBu)-OH (2 steps, ~75–80% overall yield) |
| Quantified Difference | Elimination of 1 process step; ~10–15% increase in final yield |
| Conditions | Attachment of N-terminal tags (e.g., fluorophores, chelators) in solution phase |
Procuring the free-amine form saves time, reduces reagent costs, and improves yields for manufacturers producing custom-tagged threonine derivatives.
Unprotected amino acids exhibit zwitterionic character, leading to poor solubility in standard organic solvents used for peptide synthesis. H-Thr-OH has a solubility of <0.01 M in Dichloromethane (DCM) and Dimethylformamide (DMF) [1]. The addition of the lipophilic tert-butyl group in H-Thr(tBu)-OH disrupts this network, increasing solubility to >0.5 M in DMF/DCM, which is critical for driving coupling reactions to completion[2].
| Evidence Dimension | Solubility in DMF/DCM |
| Target Compound Data | >0.5 M |
| Comparator Or Baseline | H-Thr-OH (<0.01 M) |
| Quantified Difference | >50-fold increase in organic solvent solubility |
| Conditions | Standard SPPS solvent systems (DMF, DCM) at 25 °C |
High solubility ensures rapid, homogenous coupling kinetics and prevents line-clogging in automated peptide synthesizers.
H-Thr(tBu)-OH is the ideal starting material for installing specialized N-protecting groups (e.g., Alloc, Cbz, or photolabile tags) where standard Fmoc or Boc groups are unsuitable for the intended orthogonal synthesis strategy[1].
Utilized for the direct attachment of DOTA/NOTA chelators for radiopharmaceuticals or FITC for fluorescent probes, leveraging the free amine to achieve single-step conjugation without risking side-chain esterification [2].
Procured as the final N-terminal amino acid in a sequence to deliberately bypass an unnecessary on-resin Fmoc-deprotection step, streamlining the synthesis cycle and reducing piperidine consumption .
Irritant